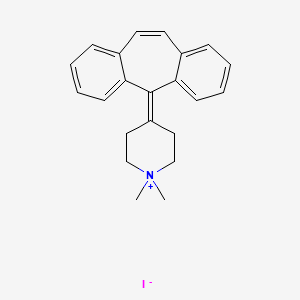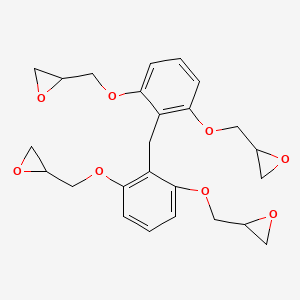
Sodium butyl trithiocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium butyl trithiocarbonate is an organosulfur compound that belongs to the class of trithiocarbonates. These compounds are characterized by the presence of three sulfur atoms bonded to a central carbon atom. This compound is particularly notable for its applications in various fields, including polymer chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium butyl trithiocarbonate can be synthesized through the nucleophilic addition of carbon disulfide to butyl halides in the presence of a base such as sodium hydroxide. The reaction typically involves refluxing the reactants in a polar solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate the use of heterogeneous catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium butyl trithiocarbonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to yield thiols and disulfides.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and tosylates are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions include thiols, disulfides, sulfoxides, and sulfones .
Applications De Recherche Scientifique
Sodium butyl trithiocarbonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which sodium butyl trithiocarbonate exerts its effects involves the formation of a radical intermediate through the reversible addition of radicals to the sulfur atom. This intermediate can undergo β-scission to form new radicals and double bonds, facilitating various polymerization and substitution reactions . The molecular targets and pathways involved include thiocarbonyl groups and radical intermediates .
Comparaison Avec Des Composés Similaires
- Dibenzyl trithiocarbonate
- Diethyl trithiocarbonate
- Dimethyl trithiocarbonate
Comparison: Sodium butyl trithiocarbonate is unique in its ability to form stable complexes with a wide range of reagents and its versatility in various chemical reactions. Compared to other trithiocarbonates, it offers enhanced reactivity and selectivity in polymerization processes .
Propriétés
Numéro CAS |
64773-45-1 |
|---|---|
Formule moléculaire |
C5H9NaS3 |
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
sodium;butylsulfanylmethanedithioate |
InChI |
InChI=1S/C5H10S3.Na/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |
Clé InChI |
LZIRVILXUYTMFW-UHFFFAOYSA-M |
SMILES canonique |
CCCCSC(=S)[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


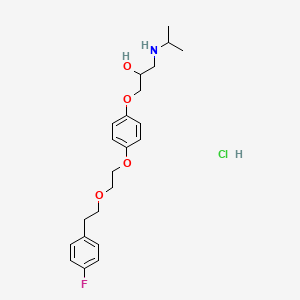

![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)


![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)

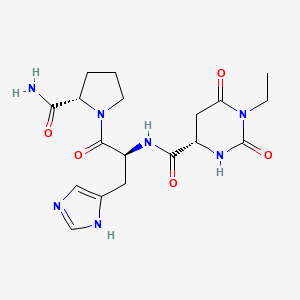

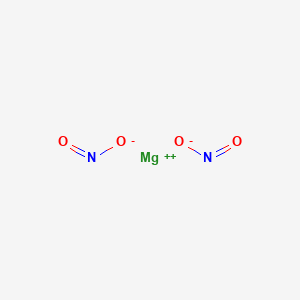
![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
